![molecular formula C8H16N2 B034414 9-甲基-3,9-二氮杂双环[4.2.1]壬烷 CAS No. 102547-84-2](/img/structure/B34414.png)
9-甲基-3,9-二氮杂双环[4.2.1]壬烷
概述
描述
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is a chemical compound with the CAS Number: 102547-84-2 . It has a molecular weight of 140.23 and its IUPAC name is 9-methyl-3,9-diazabicyclo[4.2.1]nonane .
Molecular Structure Analysis
The InChI code for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane is 1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 . This indicates that the molecule contains 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Specific chemical reactions involving 9-Methyl-3,9-diazabicyclo[4.2.1]nonane are not provided in the search results. Further information might be available in related peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is a liquid at room temperature . The country of origin is UA and it is shipped at normal temperature .科学研究应用
Chemical Synthesis
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in chemical synthesis . It is a valuable intermediate for post-addition reactions to access diverse heterocyclic scaffolds .
One-Pot Synthesis
This compound is used in [3+2] cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold . This process involves [3+2] cycloaddition, azide/nitro reduction, and lactamization .
Biological Activity
Some diazabicyclo[4.2.1]nonane derivatives, which can be synthesized from 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, possess biological activity . They have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Parkinson’s Disease Research
Parkinson’s disease (PD) is a common neurodegenerative condition associated with the degeneration of dopaminergic neurons . 8-azabicyclo[3.2.1]octane analogs, which can be synthesized from 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, serve as the pathfinder for the design of novel molecules for anti-Parkinsonism .
In-Vitro Studies
In-vitro studies, derived from the Latin term “in glass,” involve experiments performed in controlled laboratory settings using cells or tissues. 9-Methyl-3,9-diazabicyclo[4.2.1]nonane can be used in these studies.
Neurotropic Activity
There is potential for the synthesis of substances with neurotropic activity in the 3,9-diazabicyclo[4.2.1]nonane series .
作用机制
安全和危害
The safety information for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .
未来方向
属性
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDIJJTFDJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553545 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
CAS RN |
102547-84-2 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane structure in the context of antibacterial drug development?
A1: Research indicates that incorporating 9-Methyl-3,9-diazabicyclo[4.2.1]nonane as a side chain in quinolone molecules can contribute to potent antibacterial activity. This is particularly relevant in developing new veterinary antibacterial agents. [] While not the most potent diazabicycloalkyl side chain explored, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane's properties offer valuable insights into structure-activity relationships within this class of compounds. [] This knowledge contributes to the broader understanding of designing effective drugs against bacterial infections in veterinary medicine.
Q2: How does the structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane compare to other similar compounds investigated for antibacterial activity?
A2: Researchers investigating various diazabicycloalkylquinolones have studied several diazabicycloalkyl side chains for their antibacterial potential. [] These include structures like (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazabicyclo[3.3.1]nonane, among others. [] Comparing these structures helps scientists understand how the size and spatial arrangement of atoms within the bicyclic system affect the overall antibacterial activity and pharmacological properties of the resulting compounds.
Q3: Beyond antibacterial research, has 9-Methyl-3,9-diazabicyclo[4.2.1]nonane been explored for other applications?
A3: Research on 9-Methyl-3,9-diazabicyclo[4.2.1]nonane extends beyond its potential antibacterial properties. Scientists have investigated its synthesis and potential use in developing spasmolytic agents. [] This line of research highlights the versatility of this specific diazabicyclo system and its potential applications in addressing various medical needs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

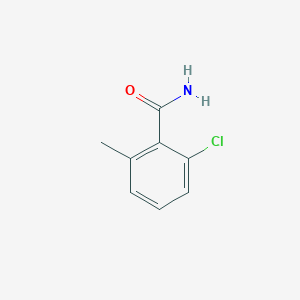
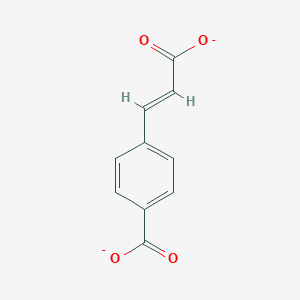
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
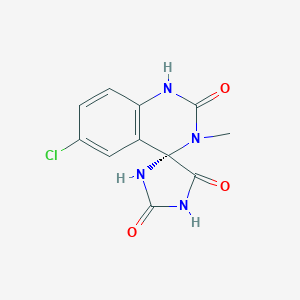
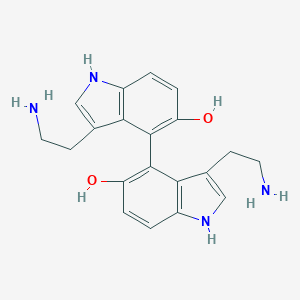
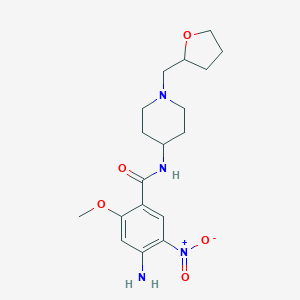
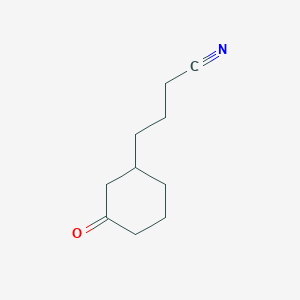
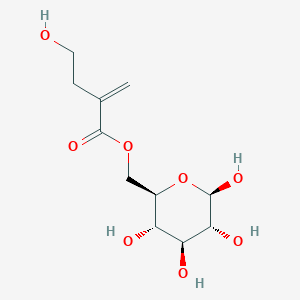
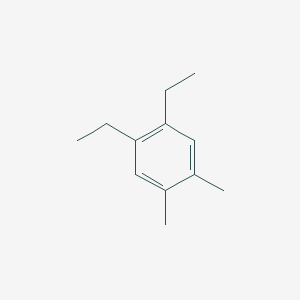
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
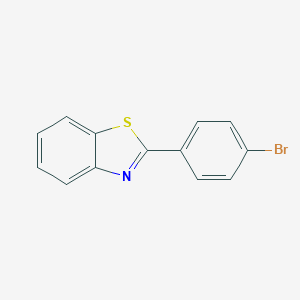
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

